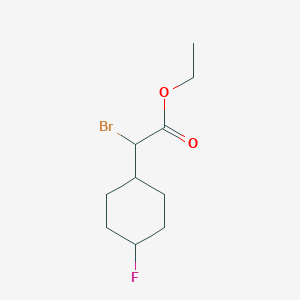

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate

Description

Ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate is a brominated ester compound featuring a fluorinated cyclohexyl substituent. The molecule comprises a central acetoxy group substituted with a bromine atom and a 4-fluorocyclohexyl group. This combination of halogen (Br) and fluorinated cycloaliphatic moieties suggests utility in organic synthesis, particularly as an intermediate for nucleophilic substitution reactions or in medicinal chemistry for modulating lipophilicity and metabolic stability .

Properties

IUPAC Name |

ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXNJWLWBJQIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC(CC1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate can be synthesized through a multi-step process involving the bromination of 4-fluorocyclohexylacetate. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-(4-fluorocyclohexyl)acetate.

Oxidation Reactions: The acetate moiety can be oxidized to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethyl 2-(4-fluorocyclohexyl)acetates.

Reduction: Formation of ethyl 2-(4-fluorocyclohexyl)acetate.

Oxidation: Formation of carboxylic acids or other oxidized derivatives

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate

- Molecular Formula : C10H16BrFO2

- Molecular Weight : 267.14 g/mol

- Physical Form : Colorless to tan liquid

- Purity : Typically ≥95%

The compound features a bromo group and a fluorocyclohexyl group attached to an acetate moiety, which contributes to its reactivity and versatility as a synthetic intermediate.

Organic Synthesis

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it a crucial building block in organic chemistry.

Pharmaceutical Research

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features suggest possible interactions with biological targets, including nuclear receptors. Studies have indicated that it may act as an agonist for the Farnesoid X receptor (FXR), which plays a significant role in bile acid regulation and lipid metabolism. This interaction opens avenues for developing treatments for metabolic disorders and liver diseases.

Material Science

The compound is also utilized in material science for the preparation of novel materials with specific properties. Its unique fluorinated structure can impart desirable characteristics such as increased stability and reactivity, which are beneficial in developing advanced materials.

Biological Studies

Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate has shown potential biological activities, particularly in cancer research. Recent studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its mechanism involves inducing apoptosis in malignant cells. This property positions it as a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Anticancer Activity : A comparative study assessed various synthetic compounds for anticancer properties, revealing that Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate exhibited significant cytotoxicity comparable to established chemotherapeutics like Cisplatin.

- FXR Agonist Activity : Patent applications have highlighted its role as an FXR agonist, suggesting potential therapeutic applications for conditions related to bile acid dysregulation.

- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study receptor interactions and metabolic pathways influenced by fluorinated compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate involves its reactivity as an electrophile due to the presence of the bromo group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromo group, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Reactivity

Ethyl 2-Bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)

- Molecular Formula : C₁₀H₉BrF₀₂

- Key Differences : Replaces the cyclohexyl group with a 4-fluorophenyl ring.

- The electron-withdrawing fluorine on the phenyl ring may polarize the adjacent bromine, accelerating SN2 reactions .

Ethyl 2-(4-Bromo-3-fluorophenyl)acetate (CAS 1296223-82-9)

- Molecular Formula : C₁₀H₁₀BrF₂O₂

- Key Differences : Features a di-fluorinated phenyl ring with bromine at the 4-position.

- The meta-fluorine could sterically hinder electrophilic aromatic substitution reactions compared to the cyclohexyl variant .

Ethyl 2-Bromo-2-(p-fluorophenyl-5-benzoxazolyl)acetate

- Molecular Formula: Not explicitly provided (see ).

- Key Differences : Incorporates a benzoxazole heterocycle fused to the phenyl ring.

- The cyclohexyl analogue lacks this heterocyclic functionality, limiting such interactions .

Functional Group Modifications

Ethyl 2-Bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate (CAS 680211-44-3)

- Molecular Formula : C₁₀H₉BrF₂N₂O₂

- Key Differences: Contains a hydrazono group (-N=N-) linked to a difluorophenyl ring.

- Impact: The hydrazono moiety enables participation in condensation reactions, offering pathways to synthesize heterocycles (e.g., pyrazoles). The target compound’s ester and bromine groups are more suited for alkylation or cross-coupling reactions .

Methyl 2-[2-Bromo-4-(trifluoromethyl)phenyl]acetate (CAS 1069115-04-3)

- Molecular Formula : C₁₀H₈BrF₃O₂

- Key Differences : Trifluoromethyl (-CF₃) substituent instead of fluorine.

- Impact : The -CF₃ group is strongly electron-withdrawing, which could deactivate the bromine toward nucleophilic substitution compared to the cyclohexyl analogue’s fluorine. This compound may exhibit higher thermal stability due to the robust C-F bonds .

Physical and Chemical Properties

| Compound | Molecular Formula | Key Substituents | Inferred Properties |

|---|---|---|---|

| Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate | C₁₀H₁₅BrFO₂ | Cyclohexyl, F, Br | High lipophilicity; flexible conformation |

| Ethyl 2-Bromo-2-(4-fluorophenyl)acetate | C₁₀H₉BrFO₂ | Phenyl, F, Br | Planar structure; enhanced conjugation |

| Ethyl 2-(4-Bromo-3-fluorophenyl)acetate | C₁₀H₁₀BrF₂O₂ | Phenyl, 3-F, 4-Br | Increased polarity; steric hindrance at meta-F |

| Ethyl 2-Bromo-2-(2-methoxyphenyl)acetate | C₁₁H₁₃BrO₃ | Phenyl, 2-OCH₃, Br | Electron-donating OCH₃; slower SN2 reactivity |

Biological Activity

Ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate

- Molecular Formula : C10H16BrFO2

- Molecular Weight : 267.14 g/mol

- Physical Form : Colorless to tan liquid

- Purity : 95% .

Ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate functions primarily as a ligand for various biological receptors. Its structural features, particularly the bromine and fluorine substituents, suggest potential interactions with nuclear receptors and enzymes, which could influence metabolic pathways.

Cytotoxicity

Recent studies have indicated that ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.

Receptor Binding

Ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate has been shown to bind to the FXR (Farnesoid X receptor), acting as an agonist. This interaction suggests potential applications in treating metabolic disorders and liver diseases, as FXR plays a crucial role in bile acid regulation and lipid metabolism .

Study on Anticancer Properties

In a comparative study assessing various synthetic compounds for anticancer activity, ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate demonstrated significant cytotoxicity comparable to established chemotherapeutics like Cisplatin. The study highlighted its potential as a lead compound for developing new anticancer agents .

FXR Agonist Activity

A patent application described the synthesis of compounds that act as FXR agonists, including ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate. The findings suggested that these compounds could be developed into medications for treating conditions related to bile acid dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.